molecular formula C16H15N7O2S B2824522 3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide CAS No. 1904411-41-1

3-methoxy-1-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-1H-pyrazole-4-carboxamide

Cat. No. B2824522
CAS RN: 1904411-41-1
M. Wt: 369.4
InChI Key: GANMFFJOAVWPPV-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups and heterocyclic rings, including a pyrazole, a triazolo[4,3-b]pyridazine, and a thiophene . These types of compounds are often studied for their potential biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. It contains several ring structures which likely contribute to its stability .


Chemical Reactions Analysis

The reactivity of this compound would depend on its functional groups. For example, the amide group could participate in hydrolysis or condensation reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy and amide groups could affect its solubility .

Scientific Research Applications

Synthesis and Chemical Properties

  • Research on the synthesis of imidazo and triazolopyridines from dithioesters highlights efficient methods for creating compounds with similar structural motifs, emphasizing the versatility of such chemicals in synthetic chemistry (Ramesha et al., 2016).
  • Studies on pyrazole and 1,2,4-triazole derivatives underline their strategic role in medicine and pharmacy due to chemical modification possibilities and pharmacological potential, indicating a wide range of applications for compounds with these structures (Fedotov et al., 2022).

Biological and Pharmacological Activities

  • Investigations into the cytotoxicity of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives against cancer cells point to the potential therapeutic applications of such compounds (Hassan et al., 2014).
  • The study of SGX523's metabolism by aldehyde oxidase and its species-specific toxicity implies the importance of understanding the metabolic pathways of these compounds for their safe and effective use in treatments (Diamond et al., 2010).

Antimicrobial and Antiviral Activities

  • Synthesis and evaluation of certain pyridazino and triazolopyridine analogues for antimicrobial activity showcase the potential of these compounds in addressing infectious diseases and highlight the chemical versatility for targeting various microorganisms (Deeb et al., 2004).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, if it’s being studied as a potential drug, it might interact with a specific biological target to exert its effects .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors like its reactivity and potential biological effects. Proper safety precautions should be taken when handling it .

Future Directions

Future research could involve further studying the compound’s properties, exploring its potential uses, and optimizing its synthesis .

properties

IUPAC Name

3-methoxy-1-methyl-N-[(6-thiophen-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]pyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N7O2S/c1-22-8-11(16(21-22)25-2)15(24)17-7-14-19-18-13-4-3-12(20-23(13)14)10-5-6-26-9-10/h3-6,8-9H,7H2,1-2H3,(H,17,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GANMFFJOAVWPPV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC2=NN=C3N2N=C(C=C3)C4=CSC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N7O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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